(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol
Overview
Description
6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as compound A, is a molecule of interest in the field of synthetic organic chemistry and medicinal chemistry. Compound A is of particular interest due to its unique molecular structure, which contains a spirocyclic ring system, an aliphatic side chain, and an amine group. This molecular structure makes compound A an interesting target for synthetic organic chemists and medicinal chemists looking to explore the potential of spirocyclic systems for drug discovery. In addition, compound A has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Structural Analysis :
- Adamovskyi et al. (2014) described the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting the versatility of spirocyclic compounds in organic synthesis (Adamovskyi et al., 2014).
- Iusupov et al. (2022) synthesized a related compound and provided insights into the molecular and crystal structure, demonstrating the utility of spirocyclic compounds in structural chemistry (Iusupov et al., 2022).
- Marubayashi et al. (1992) explored the photochemical transformation of related compounds, adding to the knowledge of photochemical reactions in organic chemistry (Marubayashi et al., 1992).
Applications in Drug Design :
- Tsuno et al. (2017) investigated derivatives of aminopyridines as TRPV4 antagonists for pain treatment, highlighting the potential of spirocyclic aminopyridines in medicinal chemistry (Tsuno et al., 2017).
- Izquierdo et al. (1999) discussed the synthesis of 4-Octulose derivatives as intermediates for polyhydroxyindolizidines, a class of compounds with potential therapeutic applications (Izquierdo et al., 1999).
Chemical Reactions and Mechanisms :
- Mikhno et al. (1978) explored the condensation reactions of related spirocyclic compounds, contributing to the understanding of reaction mechanisms in organic chemistry (Mikhno et al., 1978).
- Radchenko et al. (2010) synthesized 2-azaspiro[3.3]heptane-derived amino acids, expanding the range of sterically constrained amino acids for use in chemistry and drug design (Radchenko et al., 2010).
properties
IUPAC Name |
[6-(3-aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-11-3-1-6-15-12(11)16-7-10(8-17)13(9-16)4-2-5-13/h1,3,6,10,17H,2,4-5,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZOTCSRDPDYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C3=C(C=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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